molecular formula C9H11N3 B8767959 2-Ethyl-6-methylimidazo[1,2-b]pyridazine CAS No. 570416-57-8

2-Ethyl-6-methylimidazo[1,2-b]pyridazine

Cat. No. B8767959
Key on ui cas rn: 570416-57-8
M. Wt: 161.20 g/mol
InChI Key: NYIMRBAXELUPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07816526B2

Procedure details

3-Amino-6-methylpyridazine (4.00 g, 27.5 mmol) and 1-bromo-2-butanone (90%, 7.38 g, 44.0 mmol) were heated in 1-propanol (40.0 ml) for 13 hours under reflux. The reaction solution was cooled to room temperature and concentrated under reduced pressure, and then the residues were dissolved in acetone (50.0 ml) and neutralized with 20% aqueous sodium hydroxide solution. The reaction solution was concentrated under reduced pressure, and then the residues were dissolved in chloroform, dried over anhydrous magnesium sulfate and concentrated. The residues were purified by silica gel column chromatography (isopropanol:hexane=1:2), to give the title compound as gray crystals. The yield was 2.33 g (39.4%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.Br[CH2:10][C:11](=O)[CH2:12][CH3:13]>C(O)CC>[CH2:12]([C:11]1[N:1]=[C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[N:4][N:3]2[CH:10]=1)[CH3:13]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC=1N=NC(=CC1)C
Name
Quantity
7.38 g
Type
reactant
Smiles
BrCC(CC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residues were dissolved in acetone (50.0 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residues were dissolved in chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residues were purified by silica gel column chromatography (isopropanol:hexane=1:2)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=C2N(N=C(C=C2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.